molecular formula C15H10BrNO B2495545 5-(4-Bromophenyl)-2-phenyloxazole CAS No. 96908-21-3

5-(4-Bromophenyl)-2-phenyloxazole

Cat. No. B2495545
CAS RN: 96908-21-3
M. Wt: 300.155
InChI Key: ZPZXCKXJGCWWBW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient . It’s a part of the isoxazole family, which is a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like single crystal X-ray diffraction , elemental analysis, infrared and nuclear magnetic resonance spectroscopies .


Chemical Reactions Analysis

The synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, are reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using UV–visible absorption and emission spectroscopies .

Mechanism of Action

While the specific mechanism of action for “5-(4-Bromophenyl)-2-phenyloxazole” is not available, related compounds have shown various biological activities. For example, a newly synthesized pyrazoline derivative showed neurotoxic potentials .

Safety and Hazards

Safety data sheets for related compounds suggest avoiding contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

Thiazolopyrimidines, which are structurally similar to the requested compound, are attractive to medical chemists as new antitumor agents due to their high inhibitory activity against the replication process of tumor cells and the easy modification of their structure by changing the number and nature of substituents .

properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZXCKXJGCWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903362
Record name NoName_4012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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